molecular formula C8H14O2 B167316 3-Cyclohexene-1,1-dimethanol CAS No. 2160-94-3

3-Cyclohexene-1,1-dimethanol

Cat. No. B167316
CAS RN: 2160-94-3
M. Wt: 142.2 g/mol
InChI Key: YXEBFFWTZWGHEY-UHFFFAOYSA-N
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Description

3-Cyclohexene-1,1-dimethanol is a chemical compound with the molecular formula C8H14O2 . It contains 24 bonds in total, including 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 2 hydroxyl groups, and 2 primary alcohols .


Synthesis Analysis

3-Cyclohexene-1,1-dimethanol has been used in the synthesis of novel macromonomers of epoxy end-functionalized polystyrene via atom transfer radical polymerization . It can also be separated on a Newcrom R1 HPLC column .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexene-1,1-dimethanol includes a six-membered cyclohexene ring with two methanol groups attached to one of the carbons . The linear formula of this compound is C6H8(CH2OH)2 .

Safety and Hazards

3-Cyclohexene-1,1-dimethanol is classified as Acute Tox. 4 Oral according to GHS07 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEBFFWTZWGHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175968
Record name 3-Cyclohexene-1,1-dimethanol
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexene-1,1-dimethanol

CAS RN

2160-94-3
Record name 3-Cyclohexene-1,1-dimethanol
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Record name 3-Cyclohexene-1,1-dimethanol
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Record name 3-CYCLOHEXENE-1,1-DIMETHANOL
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Record name 3-Cyclohexene-1,1-dimethanol
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Record name Cyclohex-2-ene-1,1-dimethanol
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Synthesis routes and methods I

Procedure details

One hundred (100) parts by weight of a formaldehyde aqueous solution (37 wt. % formaldehyde) was charged to a reactor. To this solution, cooled externally with an ice-water bath, was added 118 parts of an aqueous sodium hydroxide solution (25 wt. % sodium hydroxide) by several portions and the temperature of the reaction content was maintained at 20 to 30° C. This was followed by a slow addition of 54 parts of 1,2,5,6-tetrahydrobenzaldehyde at such a rate that the reaction content temperature did not exceed 55° C. After the exotherm dissipated, it was heated at 55° C. for two hours with an external heating. The product precipitated out of the solution upon cooling and was collected by suction filtration. The wet-cake was washed thoroughly in the funnel with copious amount of water (5×100 parts). The crude product was allowed to dry in air overnight and purified by a recrystallization from toluene. The final product was an off-white colored crystalline material (yield 70%. m.p.: 92-93° C.).
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Synthesis routes and methods II

Procedure details

To a 5-liter volume four-necked flask provided with a stirrer, a thermometer, a Dimroth condenser and a dropping funnel, 633.3 g (purity 92%, 19 mol) of paraformaldehyde dissolved in 1004.0 g of water was charged, 465.6 g of sodium hydroxide (purity 98.5%, 11.5 mol) dissolved in 1397.0 g of water were dropwise added. Next, the mixture was cooled in an ice bath to 10° C. and 880.7 g of 3-cyclohexene-1-carboaldehyde (purity 97%, 7.8 mol) was dropwise added over 1 hour to the mixture. After dropwise addition, the solution temperature was increased to 20° C. The mixture was stirred at that temperature for 1 hour, then the flask was immersed in a hot water bath and was further stirred at 55° C. for 1 hour. Next, the reaction mixture was cooled down to 15° C. in a water bath and the precipitated solid was obtained by filtration. The solid thus obtained was washed with water to obtain a wet crude crystal of 4,4-bis[(hydroxy)methyl]cyclohexene (II) in an amount of 1396.0 g.
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633.3 g
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Synthesis routes and methods III

Procedure details

The further reaction of the tetrahydrobenzaldehyde with surplus formaldehyde to form 3-cyclohexene-1,1-dimethanol and its derivatives has already been reported by H. E. French and D. M. Gallagher in J. Amer. Chem. Soc. 64, pages 1497-99 (1942). ##STR10##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3-Cyclohexene-1,1-dimethanol is primarily used as a monomer in the synthesis of various polymers. For instance, it's a key component in producing active barrier poly(ethylene terephthalate) (PET) copolymers. [] These copolymers exhibit improved oxygen barrier properties compared to unmodified PET. [, ] Additionally, it serves as a building block for synthesizing well-defined macromonomers with cyclohexene oxide functionality. [, ] These macromonomers are further employed in creating comb-shaped and graft copolymers via photoinitiated cationic polymerization. [, ]

A: While the provided research abstracts don't explicitly state the molecular formula and weight of 3-Cyclohexene-1,1-dimethanol, they do highlight its use in polymerization reactions. This suggests the presence of two reactive hydroxyl (-OH) groups within its structure. These hydroxyl groups enable its participation in condensation polymerization reactions, leading to the formation of polyester chains. [, ]

A: Research indicates that incorporating 3-Cyclohexene-1,1-dimethanol as a comonomer in PET synthesis leads to enhanced oxygen barrier properties. Specifically, PET/3-Cyclohexene-1,1-dimethanol copolymers demonstrate up to a 40% improvement in oxygen barrier performance compared to unmodified PET. [, ] This enhancement is attributed to the active oxygen scavenging ability of the 3-Cyclohexene-1,1-dimethanol moiety within the polymer matrix. []

A: Yes, research indicates that incorporating 3-Cyclohexene-1,1-dimethanol into PET influences the polymer's thermal properties. Studies reveal a decrease in the peak melting temperature of PET/3-Cyclohexene-1,1-dimethanol copolymers as the concentration of 3-Cyclohexene-1,1-dimethanol increases. [] Furthermore, these copolymers exhibit slower crystallization rates compared to unmodified PET. []

A: Studies on the rheological behavior of PET/3-Cyclohexene-1,1-dimethanol copolymers reveal that they exhibit Newtonian behavior within the studied range of 3-Cyclohexene-1,1-dimethanol concentrations. [] This implies that their viscosity remains constant regardless of the applied shear rate, which is a desirable characteristic for certain processing techniques.

A: Research utilizes various spectroscopic techniques to confirm the incorporation and interactions of 3-Cyclohexene-1,1-dimethanol within polymer structures. Proton nuclear magnetic resonance spectroscopy (1H NMR) and 2D correlation spectroscopy (COSY) analysis provide valuable insights into the chemical environment and bonding interactions of 3-Cyclohexene-1,1-dimethanol within PET copolymers. [] These techniques help establish the successful integration of the monomer into the polymer backbone.

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